REACTION_CXSMILES
|
C[O:2][C:3]1[C:10]([CH3:11])=[C:9]([O:12][CH3:13])[CH:8]=[CH:7][C:4]=1[CH:5]=[O:6].[Cl-].[Be+2].[Cl-].Cl>C1(C)C=CC=CC=1>[OH:2][C:3]1[C:10]([CH3:11])=[C:9]([O:12][CH3:13])[CH:8]=[CH:7][C:4]=1[CH:5]=[O:6] |f:1.2.3|
|
Name
|
|
Quantity
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3.75 g
|
Type
|
reactant
|
Smiles
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COC1=C(C=O)C=CC(=C1C)OC
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Name
|
beryllium chloride
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Be+2].[Cl-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
|
Details
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to reflux for 3.5 hour
|
Duration
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3.5 h
|
Type
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CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield an orange residue, which
|
Type
|
EXTRACTION
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Details
|
The compound was extracted with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
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Details
|
the organic layer was dried over anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=O)C=CC(=C1C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.4 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |